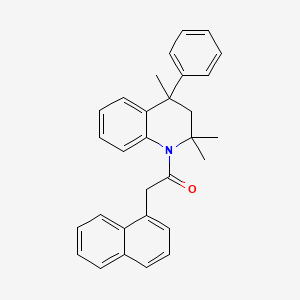
2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the family of tetrahydroquinolines. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
作用機序
The mechanism of action of 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory and analgesic effects, which can help to reduce pain and inflammation in the body. Additionally, it has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and standard laboratory equipment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the investigation of its potential applications in material science, such as in the development of new polymers or materials with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline involves the condensation of 1-naphthylacetyl chloride with 2,2,4-trimethyl-1,2-dihydroquinoline-3-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then subjected to a catalytic hydrogenation reaction to obtain the final compound.
科学的研究の応用
2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-naphthalen-1-yl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO/c1-29(2)21-30(3,24-15-5-4-6-16-24)26-18-9-10-19-27(26)31(29)28(32)20-23-14-11-13-22-12-7-8-17-25(22)23/h4-19H,20-21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVBZPZXEIDDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43)(C)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5055950.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055953.png)
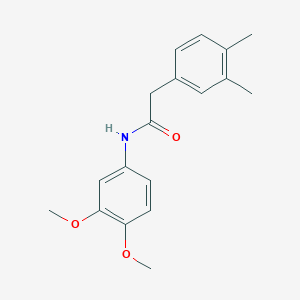
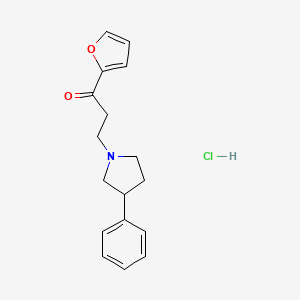
![N~2~-(4-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5055961.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5055968.png)
![ethyl {4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5055976.png)
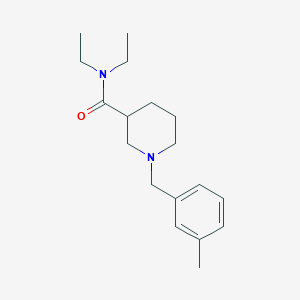
![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055994.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5056026.png)
![N-[2-(3-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5056033.png)
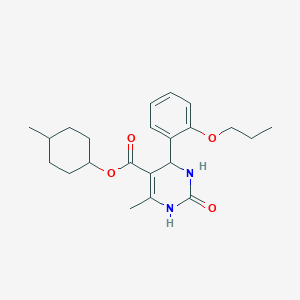
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)
